Cas no 1804249-20-4 (5-Bromo-2-(2-carboxyethyl)benzoyl chloride)
5-Bromo-2-(2-carboxyethyl)benzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(2-carboxyethyl)benzoyl chloride
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- Inchi: 1S/C10H8BrClO3/c11-7-3-1-6(2-4-9(13)14)8(5-7)10(12)15/h1,3,5H,2,4H2,(H,13,14)
- InChI Key: ADSUKIYAJXLNJX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C(=O)Cl)C=1)CCC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 257
- XLogP3: 2.9
- Topological Polar Surface Area: 54.4
5-Bromo-2-(2-carboxyethyl)benzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013019880-250mg |
5-Bromo-2-(2-carboxyethyl)benzoyl chloride |
1804249-20-4 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
| Alichem | A013019880-500mg |
5-Bromo-2-(2-carboxyethyl)benzoyl chloride |
1804249-20-4 | 97% | 500mg |
831.30 USD | 2021-06-24 | |
| Alichem | A013019880-1g |
5-Bromo-2-(2-carboxyethyl)benzoyl chloride |
1804249-20-4 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
5-Bromo-2-(2-carboxyethyl)benzoyl chloride Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-Bromo-2-(2-carboxyethyl)benzoyl chloride
Professional Introduction to 5-Bromo-2-(2-carboxyethyl)benzoyl chloride (CAS No. 1804249-20-4)
5-Bromo-2-(2-carboxyethyl)benzoyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1804249-20-4, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a bromine substituent and a carboxyethyl side chain, make it a versatile building block for medicinal chemists exploring novel therapeutic agents.
The< strong>5-Bromo-2-(2-carboxyethyl)benzoyl chloride molecule is characterized by its benzoyl chloride functionality, which is highly reactive and facilitates the formation of amide and ester bonds. This reactivity is particularly valuable in drug development, where such intermediates are often employed to construct complex molecular architectures. The presence of the bromine atom at the 5-position of the benzene ring further enhances its utility, as bromine can be easily modified through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse substituents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The< strong>5-Bromo-2-(2-carboxyethyl)benzoyl chloride compound has emerged as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. For instance, studies have demonstrated its use in constructing benzoyl derivatives that exhibit potent inhibitory activity against specific kinases, thereby demonstrating its potential as a pharmacophore in oncology drug discovery.
The< strong>carboxyethyl side chain in the< strong>5-Bromo-2-(2-carboxyethyl)benzoyl chloride molecule provides an additional handle for further functionalization. This feature has been exploited to develop prodrugs or to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). The carboxyl group can be readily converted into esters or amides, allowing for the creation of prodrug formulations that release the active compound under specific physiological conditions.
Moreover, the< strong>bromine substituent on the benzene ring has been utilized in various synthetic strategies to introduce aryl groups into biologically relevant molecules. This transformation is particularly useful in generating libraries of compounds for high-throughput screening (HTS) campaigns. Researchers have leveraged this property to develop novel scaffolds with potential applications in treating neurological disorders, inflammation, and infectious diseases.
The< strong>5-Bromo-2-(2-carboxyethyl)benzoyl chloride compound has also found applications in materials science and polymer chemistry. Its ability to undergo selective reactions with nucleophiles makes it a valuable precursor for synthesizing functionalized polymers and coatings. These materials exhibit enhanced properties such as biodegradability, thermal stability, and mechanical strength, making them suitable for advanced applications in industries ranging from aerospace to biomedical engineering.
In conclusion, the< strong>5-Bromo-2-(2-carboxyethyl)benzoyl chloride, with its CAS number 1804249-20-4, represents a versatile and indispensable tool in modern chemical synthesis. Its unique structural features enable diverse modifications and applications across multiple domains, including pharmaceuticals, materials science, and polymer chemistry. As research continues to uncover new methodologies for utilizing this intermediate, its importance is expected to grow further, driving innovation in both academic and industrial settings.
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